molecular formula C12H17NO2 B8016047 (R)-2-Amino-6-phenylhexanoic acid

(R)-2-Amino-6-phenylhexanoic acid

Cat. No.: B8016047
M. Wt: 207.27 g/mol
InChI Key: PZXDKILRPSNHBC-LLVKDONJSA-N
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Description

®-2-Amino-6-phenylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a phenyl group attached to the sixth carbon atom of a hexanoic acid chain. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-phenylhexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-phenylhexanoic acid.

    Amination: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of ®-2-Amino-6-phenylhexanoic acid may involve:

    Enzymatic Synthesis: Using enzymes like amino acid dehydrogenases to catalyze the conversion of precursors to the desired amino acid.

    Fermentation: Employing genetically engineered microorganisms to produce the compound through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-6-phenylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

®-2-Amino-6-phenylhexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-6-phenylhexanoic acid: The enantiomer of the ® form, with different spatial arrangement.

    2-Amino-6-methylhexanoic acid: Similar structure but with a methyl group instead of a phenyl group.

    2-Amino-6-phenylheptanoic acid: Similar structure but with an additional carbon in the chain.

Uniqueness

®-2-Amino-6-phenylhexanoic acid is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-amino-6-phenylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXDKILRPSNHBC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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